N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a unique combination of bithiophene and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:
Formation of Bithiophene Derivative: The bithiophene moiety can be synthesized through a cross-coupling reaction starting from 2-halo thiophenes.
Attachment of Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using an alkyl halide and a base.
Formation of Oxalamide: The final step involves the reaction of the bithiophene derivative with oxalyl chloride and the appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce amines and carboxylic acids.
Scientific Research Applications
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the oxalamide linkage can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(2-(3,4-dimethoxy-phenyl)-ethyl)-oxalamide
- N-ethyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide
- N-(1-phenyl-ethyl)-N’-thiazol-2-yl-oxalamide
Uniqueness
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of both bithiophene and oxalamide moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S3/c1-24-17-5-3-2-4-15(17)21-19(23)18(22)20-10-8-14-6-7-16(26-14)13-9-11-25-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBOOLILBGPDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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